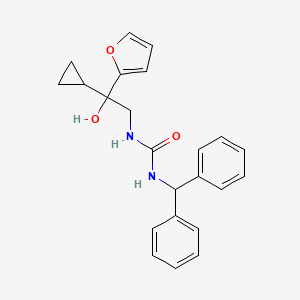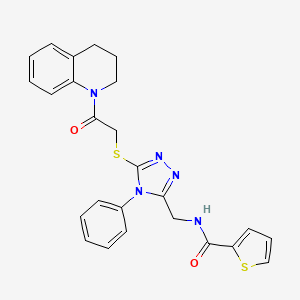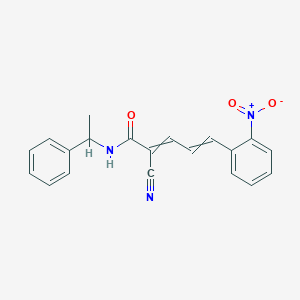![molecular formula C15H11F4N5O2 B2860177 2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021030-64-7](/img/structure/B2860177.png)
2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoroacetamide group, a fluorophenyl group, and a triazolopyridazine group. These groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoroacetamide group would likely contribute to the compound’s polarity, while the aromatic rings in the fluorophenyl and triazolopyridazine groups could participate in pi-pi interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoroacetamide group might be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetamide group could increase the compound’s polarity and potentially its solubility in water .Applications De Recherche Scientifique
Scientific Research Applications
Pharmacological Potential
Compounds with the triazolo[1,5-c]pyrimidine motif, similar to the one implied in the specified chemical structure, have been identified as potential antiasthma agents . The process involves mediator release inhibition, which is crucial for asthma management. The synthesis of these compounds, following specific structural modifications, has led to the identification of variants with significant pharmacological interest, highlighting the importance of structural analogs in drug development (Medwid et al., 1990).
Radioligand Development
Another research application involves the development of selective radioligands for imaging purposes. Compounds within the structural realm of the given molecule have been used to label with fluorine-18, facilitating in vivo imaging with positron emission tomography (PET). This showcases the compound's utility in biomedical imaging, particularly in mapping and studying protein expressions in various diseases (Dollé et al., 2008).
Anticancer Activity
Modifications of the N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide structure have led to compounds with remarkable anticancer effects . By replacing the acetamide group with alkylurea, researchers have synthesized derivatives with potent antiproliferative activities against human cancer cell lines, highlighting the potential for structural analogs of the specified compound in cancer therapy (Wang et al., 2015).
Material Chemistry Applications
In the material science domain, heterocyclic compounds like pyridazine analogs have shown significant pharmaceutical importance, suggesting that structural relatives of the specified compound could find applications in material synthesis, structural analysis, and the development of novel materials with specific functional properties (Sallam et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N5O2/c16-10-3-1-9(2-4-10)13-22-21-11-5-6-12(23-24(11)13)26-8-7-20-14(25)15(17,18)19/h1-6H,7-8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCQBXPJQITLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)


![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)

